molecular formula C15H18BrNO3 B2619874 (3-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396844-56-6

(3-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

Cat. No.: B2619874
CAS No.: 1396844-56-6
M. Wt: 340.217
InChI Key: IBRZBDNLCCLWMK-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group attached to a spirocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core spirocyclic structure. One common approach is the reaction of a suitable ketone with a bromophenyl derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the spirocyclic framework.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its derivatives have been studied for their biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound's unique structure makes it valuable in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone: is unique due to its spirocyclic structure and the presence of the bromophenyl group. Similar compounds include:

  • 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: A related spirocyclic compound without the bromophenyl group.

  • 3-Bromophenyl ketones: Compounds with similar bromophenyl groups but different core structures.

This compound .

Biological Activity

The compound (3-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone, identified by its CAS number 1396808-80-2, is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O5C_{17}H_{20}N_{2}O_{5} with a molecular weight of 332.4 g/mol. The unique spirocyclic structure contributes to its biological activity, influencing interactions with biological targets.

The compound's mechanism of action is primarily based on its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, influencing various cellular processes including:

  • Signal Transduction : The compound may affect pathways that transmit signals from outside the cell to the inside.
  • Gene Expression : It can potentially alter the expression of genes involved in critical biological functions.
  • Metabolic Processes : The compound might influence metabolic pathways, affecting cellular energy dynamics.

In Vitro Studies

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant inhibitory effects on mutated RAS proteins, particularly KRAS G12C. These proteins are known for their role in oncogenic processes in various cancers .

StudyFindings
Discovery and EvaluationIdentified as a potent covalent inhibitor against KRAS G12C mutations, showing effective treatment potential for solid tumors .
In Vivo EfficacyDemonstrated dose-dependent antitumor effects in xenograft mouse models .

Case Studies

  • Antitumor Activity : A study highlighted the compound's ability to inhibit tumor growth in mouse models through targeted action against KRAS mutations. The compound was administered subcutaneously and showed promising results in reducing tumor size.
  • Enzyme Interaction : In vitro assays revealed that the compound could serve as a probe for studying enzyme interactions, particularly those involved in cancer metabolism.

Potential Applications

The biological activity of this compound suggests several potential applications:

  • Cancer Therapeutics : Its ability to inhibit oncogenic pathways makes it a candidate for developing new cancer treatments.
  • Biochemical Probes : The compound can be utilized in biochemical research to investigate enzyme functions and cellular processes.

Properties

IUPAC Name

(3-bromophenyl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c1-14(2)19-9-15(10-20-14)7-17(8-15)13(18)11-4-3-5-12(16)6-11/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRZBDNLCCLWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC(=CC=C3)Br)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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